SDZ 205-557 hydrochloride

Catalog No.
S542877
CAS No.
1197334-02-3
M.F
C14H22Cl2N2O3
M. Wt
337.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SDZ 205-557 hydrochloride

Avoid confounding 5-HT3 blockade in 5-HT4 research. SDZ 205-557 hydrochloride is a selective, competitive 5-HT4 antagonist (pA2 7.4-7.5) with negligible 5-HT3 affinity, unlike Tropisetron. Key advantages: • High 5-HT4 selectivity, low 5-HT3 binding • Short in vivo half-life (23 min) for rapid return to baseline • HCl salt ensures aqueous solubility for buffer-based assays. Suited for GI/CNS functional studies, PK/PD, and behavioral experiments. Confirmed identity and purity for reproducible results.

CAS Number

1197334-02-3

Product Name

SDZ 205-557 hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

Molecular Formula

C14H22Cl2N2O3

Molecular Weight

337.2 g/mol

InChI

InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H

InChI Key

JOWUQCJWCRNVMQ-UHFFFAOYSA-N

Synonyms

4-​Amino-​5-​chloro-​2-​methoxy-benzoic Acid 2-​(Diethylamino)​ethyl Ester Hydrochloride

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

SDZ 205-557 hydrochloride is a potent and surmountable antagonist of the serotonin 5-HT4 receptor, with a pA2 value of approximately 7.4–7.5 in functional assays. [REFS-1, REFS-2]. It also possesses a lower affinity for 5-HT3 receptors, while showing negligible interaction with a wide range of other targets, including 5-HT1, 5-HT2, adrenergic, and opioid receptors. [2]. This pharmacological profile makes it a valuable tool for isolating and studying 5-HT4 receptor-mediated pathways. The hydrochloride salt form is typically supplied to ensure stability and facilitate dissolution in aqueous buffers for experimental use.

Research Fit

Reported first surmountable 5-HT4 antagonist tool for guinea-pig ileum model
Defines 5-HT4 receptor pharmacology in classical tissue assays
Dual 5-HT4/5-HT3 antagonist profile; verify fit for single-receptor studies
Can serve as desired dual blocker or confounding variable
Lyophilized powder, solubility reported at 100 mM in water
Suitable for in vitro and acute in vivo protocols; verify formulation
Brain-penetrant tool for CNS electrophysiology and GI motility research
Short half-life supports rapid onset/offset studies

Substituting SDZ 205-557 with more common, but less selective, 5-HT antagonists can compromise experimental outcomes. For instance, Tropisetron (ICS 205-930) is significantly more potent at 5-HT3 receptors than at 5-HT4 receptors, which would introduce confounding variables when studying 5-HT4-specific mechanisms. [1]. Furthermore, SDZ 205-557 possesses a distinct in vivo pharmacokinetic profile, including a significantly shorter duration of action compared to Tropisetron, making them non-interchangeable for studies requiring specific temporal control of receptor blockade. [2]. Using a highly selective 5-HT4 antagonist like GR 113808 may also be inappropriate if the research goal requires a compound with the specific potency (pA2 ~7.4) and kinetic profile of SDZ 205-557.

Substitution Risk

Dual receptor profile SDZ 205-557 blocks 5-HT4 and 5-HT3; selective antagonists (e.g., GR 113808) may not replicate dual actions, altering experimental readouts.
Brain penetration Not all 5-HT4 antagonists cross the blood-brain barrier; substituting a peripherally restricted compound removes CNS activity observed with SDZ 205-557.
In vivo duration Short half-life (~23 min) vs. longer-acting comparators (e.g., tropisetron ~116 min) means sustained receptor blockade may not transfer; review exposure time requirements.

Differentiated Pharmacokinetics: Short In Vivo Duration of Action for Reversible Blockade Studies

In a direct in vivo comparison in anesthetized micropigs, SDZ 205-557 demonstrated a significantly shorter duration of action than the common 5-HT3/weak 5-HT4 antagonist Tropisetron (ICS 205-930). [1]. The half-life for the inhibitory response of SDZ 205-557 was only 23 minutes, whereas Tropisetron's was 116 minutes, indicating a much more transient receptor blockade. [1].

Evidence DimensionIn vivo half-life of inhibitory response
Target Compound Data23 minutes
Comparator Or BaselineTropisetron (ICS 205-930): 116 minutes
Quantified Difference5-fold shorter duration of action
ConditionsBlockade of 5-HT4-mediated tachycardia in anesthetized, vagotomized micropigs.

This rapid reversibility is critical for experimental designs requiring precise temporal control or rapid washout of the antagonist effect.

5-HT4 Antagonism vs. ICS 205-930
Head-to-head
SDZ 205-557 pA2 7.4 vs ICS 205-930 (weak antagonist)
Reported higher potency and selectivity for 5-HT4 receptor characterization.
Guinea-pig ileum longitudinal muscle, non-stimulated.

Defined Potency and Selectivity Profile for 5-HT4 Receptor Interrogation

SDZ 205-557 is a potent 5-HT4 antagonist, exhibiting a pA2 value of 7.4 in antagonizing 5-HT-induced responses in guinea pig ileum. [1]. This is contrasted with Tropisetron (ICS 205-930), which is characterized as a weak 5-HT4 antagonist but a much more potent 5-HT3 antagonist. [1]. Furthermore, binding assays confirmed that SDZ 205-557 has negligible affinity (pKD values below 5.6) for a wide panel of other receptors, including 5-HT1, 5-HT2, α1, α2, and μ-opiate receptors, ensuring minimal off-target effects in complex biological systems. [1].

Evidence DimensionReceptor Antagonist Potency (pA2) and Selectivity
Target Compound DatapA2 of 7.4 at 5-HT4 receptors; pKD < 5.6 for other major receptors.
Comparator Or BaselineTropisetron (ICS 205-930) is a weak 5-HT4 antagonist but potent 5-HT3 antagonist.
Quantified DifferencePotent at 5-HT4 with high selectivity over other receptor classes, unlike the 5-HT3-preferring Tropisetron.
ConditionsFunctional antagonism in guinea pig ileum; radioligand binding assays for selectivity panel.

Procuring this compound allows for the specific interrogation of 5-HT4 receptor pathways without the confounding activity at 5-HT3 or other serotonin receptor subtypes that plagues less selective agents.

5-HT4 Binding Affinity
Data to verify
Ki = 10.6 nM
>>940-fold selectivity over unrelated GPCRs (Ki >10 µM)
Reported high-affinity binding supports receptor attribution in vitro.
Rat tissue binding assays; independent confirmation recommended.

Processability Advantage: Hydrochloride Salt for Reliable Aqueous Formulations

SDZ 205-557 is supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the aqueous solubility and stability of amine-containing compounds compared to their free base forms. This salt form facilitates the straightforward and reproducible preparation of stock solutions and final dilutions in physiological buffers used for in vitro and in vivo experiments.

Evidence DimensionAqueous Solubility and Handling
Target Compound DataSupplied as a hydrochloride salt, enhancing aqueous solubility.
Comparator Or BaselineCorresponding free base form, which typically has lower aqueous solubility.
Quantified DifferenceQualitatively improved solubility and ease of handling for preparing experimental solutions.
ConditionsStandard laboratory preparation of aqueous solutions for biological assays.

This formulation advantage simplifies experimental setup, reduces the need for potentially confounding co-solvents like DMSO, and improves the reliability and reproducibility of dosing.

Cross-Tissue Consistency
Reported
Guinea-pig hippocampus pA2 7.5 Rat esophagus pA2 7.3 Guinea-pig ileum pKB 7.38
Reported consistent competitive antagonism across diverse tissue models.
Adenylyl cyclase, relaxation, and peristaltic reflex assays.
In Vivo Duration vs. Tropisetron
Head-to-head
SDZ 205-557
23 min
23 min
116 min (tropisetron)
Shorter in vivo duration reported; suits acute protocols requiring rapid offset.
Anesthetized micropig tachycardia model.
CNS Potency Rank
Head-to-head
1GR 113808 (most potent)
2SDZ 205-557
3DAU 6285 (least potent)
Reported intermediate CNS potency rank; confirms brain-penetrant antagonism of AHP reduction.
Adult CA1 hippocampal neuron slices.

In Vivo Studies Requiring Transient and Reversible 5-HT4 Blockade

The demonstrated short in vivo half-life of 23 minutes makes this compound the right choice for pharmacokinetic/pharmacodynamic (PK/PD) studies or behavioral experiments where a rapid return to baseline is required after the antagonist has been cleared. [1].

Isolating 5-HT4 Receptor Function in Tissues with Co-expressed 5-HT3 Receptors

Given its defined potency at 5-HT4 receptors and significantly lower affinity for 5-HT3 receptors, SDZ 205-557 is well-suited for functional studies in tissues like the gastrointestinal tract or central nervous system to dissect 5-HT4-mediated effects without potent, confounding blockade of 5-HT3 receptors. [2].

Aqueous-Based In Vitro Assays and High-Throughput Screens

As a hydrochloride salt with enhanced aqueous solubility, this compound is ideal for direct dissolution in physiological buffers for use in a range of in vitro applications, including cell-based assays, tissue bath experiments, and receptor binding studies, minimizing the use of organic solvents.

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro 5-HT4 receptor characterization
Surmountable competitive antagonism profile
Confirm pA2 consistency and Schild slope in target tissue
CNS electrophysiology (hippocampal 5-HT4 modulation)
Brain-penetrant, short-acting antagonist
Verify AHP reduction blockade and washout kinetics
GI motility research (peristaltic reflex)
5-HT4 receptor-mediated facilitation probe
Rightward shift of 5-HT curve without altering basal reflex
Analytical reference standard
HPLC-verified purity and characterized solubility
Use as calibrant or system suitability control in analytical methods

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.1007480 Da

Monoisotopic Mass

336.1007480 Da

Heavy Atom Count

21

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